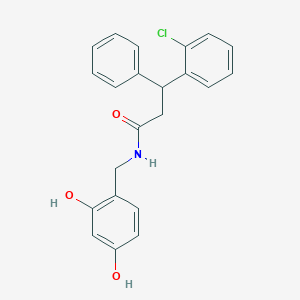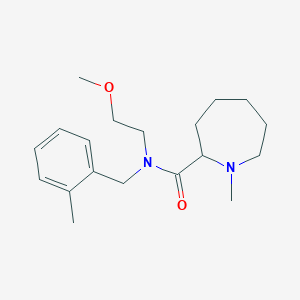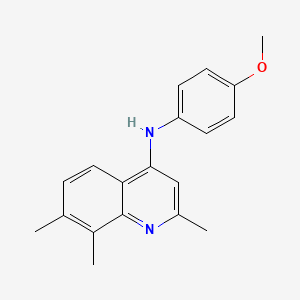![molecular formula C22H25N3O4 B5668783 3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)
3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 3,4-dihydroisoquinolin-2(1H)-yl compounds involves various chemical reactions, including modified Strecker synthesis, condensation reactions, and cyclization processes. For instance, a modified Strecker synthesis was used to produce a new compound through the reaction between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid, leading to the formation of a compound with zig-zag ribbons connected by C–H⋯N and C–H⋯π interactions (Otero et al., 2017). Another example involves the condensation of substituted aryl aldehydes with 2-(2-(1-phenyl-3,4-dihydro isoquinoline-2(1H)-acetamido)acetic acid, showcasing the versatility of synthetic methods for such compounds (Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by various interactions that define their crystal structure. For example, the analysis of the crystal structure of one compound revealed monoclinic space group P21/c with molecules interacting via C–H⋯N and C–H⋯π contacts, forming zig-zag ribbons (Otero et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 3,4-dihydroisoquinolin-2(1H)-yl compounds can include acetylation, nucleophilic substitution, chlorination, and various other reactions that lead to the synthesis of derivatives with potential pharmacological activities. For instance, acetylation and subsequent reactions were used to synthesize new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds (Zaki et al., 2017).
Physical Properties Analysis
The physical properties, such as crystalline structure, melting point, and solubility, are essential for understanding the behavior of these compounds under different conditions. The crystallographic analysis provides insight into the spatial arrangement and interactions within the crystal lattice (Otero et al., 2017).
Chemical Properties Analysis
The chemical properties of 3,4-dihydroisoquinolin-2(1H)-yl compounds are determined by their functional groups and structural features, affecting their reactivity, stability, and interaction with biological targets. Studies on derivatives have shown various chemical behaviors, including reactions with alkyl halides, acylation, and cyclization processes that lead to the formation of new compounds with different properties and potential applications (Rao et al., 2020).
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(morpholine-4-carbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(27)20(25-10-9-16-3-1-2-4-18(16)15-25)17-5-7-19(8-6-17)23-22(28)24-11-13-29-14-12-24/h1-8,20H,9-15H2,(H,23,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMUEXVNXCJHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=C(C=C3)NC(=O)N4CCOCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5668709.png)
![4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole](/img/structure/B5668722.png)
![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-1-methylazepane](/img/structure/B5668731.png)
![9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)

![1,6-dimethyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5668755.png)

![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine](/img/structure/B5668784.png)
![2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5668803.png)
